molecular formula C12H9ClF2N2O2 B11714970 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11714970
M. Wt: 286.66 g/mol
InChI Key: PCUOJLLZJBBISR-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 1946817-02-2) is a fluorinated pyrazole derivative of significant interest in agricultural chemical research and development . It features a pyrazole core substituted with a difluoromethyl group, a carboxylic acid moiety, and a 2-chlorobenzyl group on the nitrogen atom, a structure closely related to potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides . The difluoromethyl group is a key feature known to enhance the metabolic stability and bioavailability of active compounds, while the carboxylic acid group provides a versatile handle for further synthetic derivatization, particularly into active amides . Researchers value this compound as a critical synthetic intermediate for designing and synthesizing novel SDHI fungicides . The mechanism of Action for SDHIs involves targeting the succinate dehydrogenase enzyme (complex II) in the mitochondrial electron transport chain . By binding to the ubiquinone site of the enzyme, these inhibitors disrupt cellular respiration and energy production in fungal pathogens, leading to potent fungicidal effects . This makes derivatives of this acid highly relevant for studies aimed at controlling a broad spectrum of agriculturally important fungi, including those in the genera Alternaria , Botrytis , and Cercospora . The compound is supplied as a high-purity solid for research applications. It is intended for use in laboratory settings only. Proper personal protective equipment should be worn, and safety data sheets should be consulted prior to use. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H9ClF2N2O2

Molecular Weight

286.66 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H9ClF2N2O2/c13-9-4-2-1-3-7(9)5-17-6-8(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19)

InChI Key

PCUOJLLZJBBISR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)F)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazole derivative.

    Addition of the Difluoromethyl Group: The difluoromethyl group is incorporated using difluoromethylating agents under specific reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring with a chlorobenzyl group and a difluoromethyl substituent. The general synthesis involves multi-step reactions, often starting from simpler pyrazole derivatives. Key methods include:

  • Claisen Condensation : This step typically involves the reaction of alkyl difluoroacetoacetate with trialkyl orthoformate in the presence of weak bases to facilitate the formation of the pyrazole ring.
  • Acidification : The sodium enolate of the alkyl difluoroacetoacetate is acidified using carbonic acid generated in situ to yield the desired carboxylic acid .

Antifungal Properties

A series of studies have demonstrated the antifungal activity of derivatives of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid against various phytopathogenic fungi. For instance, one compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited superior antifungal efficacy compared to traditional fungicides such as boscalid .

Table 1: Antifungal Activity Comparison

Compound NameActivity LevelComparison Fungicide
9mHighBoscalid
9nModerate-
9oLow-

Pharmaceutical Applications

The unique structure of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid suggests potential applications in drug development. Pyrazole derivatives are known for their diverse biological activities, including:

  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation markers.
  • Analgesic Properties : Certain derivatives have been tested for pain relief efficacy.

Case Study 1: Synthesis and Efficacy Testing

A research team synthesized a series of pyrazole derivatives, including 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, and evaluated their antifungal properties. The study utilized an in vitro mycelia growth inhibition assay against seven phytopathogenic fungi. The results indicated that modifications to the chlorobenzyl group significantly affected antifungal activity, emphasizing structure-activity relationships (SAR) in drug design .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the interaction between synthesized compounds and target proteins involved in fungal growth. The docking results revealed that specific functional groups within the pyrazole structure could form critical hydrogen bonds with target sites on enzymes, enhancing biological activity .

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key structural variations among pyrazole-4-carboxylic acid derivatives influence their physicochemical and biological profiles:

Table 1: Substituent Comparison and Molecular Properties
Compound Name R1 (Position 1) R3 (Position 3) Molecular Weight Key Features
1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid 2-Chlorobenzyl Difluoromethyl 268.63 High lipophilicity; potential agrochemical use
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA, ) Methyl Difluoromethyl 176.12 Pesticide intermediate; high synthetic yield
5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid () Methyl Difluoromethyl, Cl 210.57 Enhanced bioactivity via Cl substitution
1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid () 3-Chlorobenzyl H 236.66 Reduced steric bulk; unknown activity
M700F002 (3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid, ) H Difluoromethyl 162.09 Soil metabolite of fluxapyroxad
Key Observations:
  • Bioactivity : Chlorine substitution (e.g., 5-chloro analog in ) correlates with enhanced antimicrobial activity .
  • Metabolic Stability: Difluoromethyl groups (as in DFPA and the target compound) resist oxidative degradation compared to non-fluorinated analogs .

Physicochemical Properties

  • Solubility : The carboxylic acid group improves water solubility, counterbalanced by the lipophilic 2-chlorobenzyl and difluoromethyl groups.
  • Stability : Difluoromethyl groups reduce susceptibility to hydrolysis compared to esters or amides (e.g., ’s patent compounds) .

Biological Activity

1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including anti-inflammatory and anticancer properties, as well as its synthesis and pharmacological profiles.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Chemical Formula : C12H10ClF2N2O2
  • Molecular Weight : 286.67 g/mol

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. In particular, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

  • Case Study : A series of pyrazole derivatives were evaluated for their COX-1 and COX-2 inhibitory activities. The compound demonstrated a selective COX-2 inhibition with an index of 8.22, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.

  • Research Findings : In vitro studies indicated that 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid inhibited cell proliferation in several cancer types, including lung and colon cancers. The mechanism of action appears to involve the induction of apoptosis through modulation of the Bcl-2 family of proteins .

Synthesis

The synthesis of 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Reaction between difluoromethyl ketones and hydrazine derivatives.
  • Carboxylation : Introduction of the carboxylic acid group through oxidation or direct carboxylation methods.

Data Table: Biological Activities Overview

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
COX-2 InhibitionCOX-28.22
CytotoxicityHeLa (cervical cancer)38.44
CytotoxicityHCT-15 (colon cancer)54.25
Anti-inflammatoryRat paw edema model-

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-(2-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid to maximize yield?

Answer:
The synthesis involves multi-step protocols, including hydrolysis and cross-coupling reactions. For hydrolysis of ester intermediates, conditions such as hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours under reflux are critical to achieve full conversion . Post-hydrolysis, adjusting pH to 6.5 with sodium hydroxide precipitates the product, followed by extraction with 10% isopropanol/dichloromethane to isolate the carboxylic acid derivative. Yield optimization requires precise temperature control and inert atmospheres during palladium-catalyzed steps (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand at 40–100°C) to minimize side reactions .

Advanced: How can cross-coupling methodologies be tailored for functionalizing the pyrazole core in this compound?

Answer:
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) are effective for introducing substituents. For example, tert-butyl XPhos ligand with Pd(OAc)₂ in tert-butanol at 40–100°C under inert atmospheres facilitates aryl amination or halogen exchange . Steric and electronic effects of the 2-chlorobenzyl and difluoromethyl groups necessitate careful ligand selection to avoid dehalogenation side reactions. Computational modeling of transition states (e.g., DFT studies) can guide ligand optimization for regioselective functionalization.

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–Cl at ~1.73 Å) and dihedral angles to confirm substituent orientation .
  • NMR spectroscopy : ¹⁹F NMR detects difluoromethyl groups (δ ~ -110 to -120 ppm), while ¹H NMR identifies aromatic protons from the chlorobenzyl moiety (δ 7.2–7.6 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular mass (theoretical MW: 316.7 g/mol).

Advanced: What strategies mitigate solubility challenges during purification of this compound?

Answer:
The carboxylic acid group confers pH-dependent solubility. In acidic conditions (pH < 3), protonation improves solubility in polar solvents (e.g., ethanol/water mixtures). Neutral pH (6.5–7.0) precipitates the compound, enabling recrystallization from ethanol/ethyl acetate (1:3 v/v) . For stubborn impurities, sequential extraction with dichloromethane/isopropanol (10%) or silica gel chromatography using methanol/dichloromethane (5%) gradients enhances purity .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • GHS classification : While specific toxicity data are limited, structural analogs (e.g., pyrazole carboxylic acids) may exhibit skin/eye irritation. Use PPE (nitrile gloves, lab coat) and work in a fume hood .
  • Stability : Avoid strong oxidizers (risk of exothermic decomposition) and store in airtight containers at 2–8°C under inert gas (N₂/Ar) .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal.

Advanced: How does the electronic nature of substituents influence the compound’s reactivity in medicinal chemistry applications?

Answer:

  • The 2-chlorobenzyl group enhances lipophilicity (logP ~2.8) and stabilizes π-π interactions in target binding pockets.
  • The difluoromethyl group acts as a bioisostere for hydroxyl or methyl groups, improving metabolic stability by resisting oxidative degradation .
  • Carboxylic acid moiety : Facilitates salt formation (e.g., sodium salts) for improved aqueous solubility in biological assays.

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

  • Temperature control : Exothermic hydrolysis at 93–96°C requires jacketed reactors with precise cooling systems .
  • Catalyst recovery : Palladium residues must be removed via activated carbon filtration or scavenger resins to meet ICH impurity guidelines (<10 ppm).
  • Yield loss : Optimize stoichiometry (1.2 equiv Cs₂CO₃ in cross-coupling steps) and minimize exposure to light/oxygen during extraction .

Advanced: How can computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Simulate binding to enzymes (e.g., COX-2 or kinases) using software like AutoDock Vina. The chlorobenzyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for mutagenesis studies.

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